molecular formula C12H10F3N3O2S B2947422 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 308294-69-1

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2947422
CAS No.: 308294-69-1
M. Wt: 317.29
InChI Key: BHOIPTNQHAYTAY-UHFFFAOYSA-N
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Description

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one ring substituted with an imino group at position 2 and an acetamide group at position 3. Thiazolidinones are known for diverse pharmacological applications, including antimicrobial, antiviral, and enzyme inhibitory activities . The trifluoromethyl group in this compound likely improves metabolic stability and binding affinity compared to non-fluorinated analogues .

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c13-12(14,15)6-2-1-3-7(4-6)17-9(19)5-8-10(20)18-11(16)21-8/h1-4,8H,5H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOIPTNQHAYTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H10F3N3O2S
  • Molecular Weight : 305.29 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not available

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including the compound , exhibit significant antimicrobial properties. A study focusing on various thiazolidinones demonstrated their effectiveness against a range of bacterial strains, suggesting that structural modifications can enhance their bioactivity. The presence of the thiazolidinone core is crucial for this activity, as it allows for specific interactions with microbial targets .

Anticancer Properties

Thiazolidinone derivatives have been explored for their anticancer potential. A structure-activity relationship (SAR) analysis revealed that modifications to the thiazolidinone structure can lead to increased cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups showed enhanced activity compared to their counterparts . The compound's ability to induce apoptosis in cancer cells was highlighted in several studies, demonstrating its potential as a chemotherapeutic agent.

The proposed mechanism of action for thiazolidinones involves the inhibition of specific enzymes and pathways crucial for microbial growth and cancer cell proliferation. For example, some studies suggest that these compounds may inhibit the Type III secretion system (T3SS) in bacteria, which is essential for pathogenicity. Additionally, they may interfere with key signaling pathways in cancer cells, leading to cell cycle arrest and apoptosis .

Case Study 1: Antimicrobial Efficacy

In a high-throughput screening study, a series of thiazolidinone derivatives were evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with specific substitutions exhibited potent activity, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL .

Case Study 2: Anticancer Activity

A recent study investigated the anticancer effects of several thiazolidinone derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound demonstrated IC50 values below 10 µM in both cell lines, indicating strong cytotoxic effects. Further analysis revealed that these compounds induced apoptosis through the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors .

Data Summary Table

Activity Target IC50/ MIC Reference
AntimicrobialVarious Bacterial Strains0.5 - 5 µg/mL
AnticancerMCF-7 & HCT116 Cell Lines<10 µM
Apoptosis InductionMitochondrial PathwayN/A

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid and 3-(trifluoromethyl)aniline.

Conditions Reagents Products Yield Source
6 M HCl, reflux (4 h)Hydrochloric acid2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid + 3-(trifluoromethyl)aniline78%
1 M NaOH, 80°C (2 h)Sodium hydroxideSame as above85%

Mechanism :

  • Acidic: Protonation of the amide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water.

  • Basic: Hydroxide ion deprotonates water, generating a stronger nucleophile for amide bond cleavage.

Knoevenagel Condensation

The methylene group adjacent to the thiazolidinone’s 4-oxo position reacts with aldehydes to form arylidene derivatives.

Aldehyde Catalyst Solvent Product Yield Source
BenzaldehydePiperidineEthanol2-(2-Imino-4-oxo-5-(benzylidene)-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide72%
4-NitrobenzaldehydeDBUToluene2-(2-Imino-4-oxo-5-(4-nitrobenzylidene)-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide68%

Key Factors :

  • Electron-deficient aldehydes (e.g., nitro-substituted) react faster due to enhanced electrophilicity.

  • Base catalysts (e.g., piperidine) deprotonate the active methylene group, enabling nucleophilic attack.

Nucleophilic Substitution at the Thiazolidinone Ring

The imino group (NH) at position 2 undergoes alkylation or acylation under basic conditions.

Reagent Conditions Product Yield Source
Methyl iodideK₂CO₃, DMF, 60°C2-(2-(Methylimino)-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide65%
Acetyl chloridePyridine, 0°C → RT2-(2-Acetylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide58%

Mechanistic Insight :

  • Deprotonation of the NH group by a base (e.g., K₂CO₃) generates a nucleophilic nitrogen for electrophilic attack.

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophiles to the meta position, though reactivity is limited due to the electron-withdrawing CF₃ group.

Reaction Reagents Product Yield Source
NitrationHNO₃/H₂SO₄, 50°C2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)-5-nitrophenyl]acetamide32%
SulfonationSO₃, DCM, RT2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)-5-sulfophenyl]acetamide28%

Coordination Chemistry

The sulfur and nitrogen atoms in the thiazolidinone ring act as ligands for transition metals, forming stable complexes.

Metal Salt Conditions Product Application Source
CuCl₂Methanol, RT[Cu(C₁₃H₁₁F₃N₃O₂S)Cl]Antimicrobial studies
Fe(NO₃)₃Ethanol, reflux[Fe(C₁₃H₁₁F₃N₃O₂S)(NO₃)₂]Catalysis

Structural Analysis :

  • X-ray crystallography confirms bidentate binding via the thiazolidinone’s S and N atoms .

Stability Under Oxidative Conditions

The trifluoromethyl group remains intact under mild oxidation, but prolonged exposure to strong oxidants (e.g., KMnO₄) degrades the thiazolidinone ring.

Oxidizing Agent Conditions Outcome Source
H₂O₂ (30%)RT, 6 hNo reaction
KMnO₄ (5%)H₂SO₄, 80°C, 2 hRing opening to form sulfonic acid derivatives

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents on Thiazolidinone Core Aryl Acetamide Group Molecular Weight Key Properties/Activities Reference
Target Compound 2-imino, 4-oxo 3-(trifluoromethyl)phenyl ~341.4* Enhanced lipophilicity, metabolic stability -
2-{[4-Oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide 2-thioxo, 4-oxo, 5-(3,4,5-trimethoxybenzylidene) 3-(trifluoromethyl)phenyl 557.4 High yield (89%), α-glucosidase inhibition
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 2-thioxo, 4-oxo, 5-benzylidene 2-methylphenyl 368.4 Broad-spectrum antimicrobial activity
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzothiazole core 3-(trifluoromethyl)phenyl 378.3 Optimized pharmacokinetic profile
N-(4-(m-chlorophenyl)-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide 2,4-dioxo 4-(m-chlorophenyl) 364.8 α-glucosidase inhibition (63% at 100 µM)
  • Trifluoromethyl vs.
  • Thioxo vs. Imino Groups: Compounds with a thioxo group (e.g., ) exhibit distinct electronic profiles, which may alter hydrogen-bonding interactions in enzyme inhibition. The imino group in the target compound could enhance solubility or alter binding kinetics .
  • The absence of this group in the target compound may reduce steric hindrance .

Q & A

(Basic) What synthetic methodologies are established for this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions between thiazolidinone precursors and substituted phenyl acetamide intermediates. A validated approach involves:

  • Reacting 5-(chloroacetyl)thiazolidinone derivatives with 3-(trifluoromethyl)aniline under basic conditions (e.g., potassium carbonate in DMF) at room temperature for 8–12 hours .
  • Optimization strategies :
    • Stoichiometry : A 1.5:1 molar ratio of chloroacetylated intermediate to amine improves yield (45–60%) by reducing unreacted starting materials .
    • Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity, while additives (e.g., triethylamine) mitigate acid byproducts .
    • Purity monitoring : TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) and recrystallization from pet-ether/ethanol mixtures ensure ≥95% purity .

(Basic) Which analytical techniques confirm structural integrity and tautomeric stability?

  • Single-crystal X-ray diffraction (SC-XRD) : SHELXL refinement resolves tautomerism (e.g., imino vs. amino forms) by analyzing bond lengths (C=O: ~1.22 Å; C-N: ~1.34 Å) .
  • Spectroscopic methods :
    • IR : Peaks at 1650 cm⁻¹ (C=O), 3200 cm⁻¹ (N-H), and 1120 cm⁻¹ (C-F) .
    • NMR : ¹H NMR (DMSO-d6) shows singlet δ 2.5–2.7 ppm (thiazolidinone CH2) and δ 7.4–8.1 ppm (aromatic protons) .
  • Thermal analysis : DSC reveals decomposition temperatures >200°C, indicating thermal stability .

(Advanced) How can contradictory bioactivity data (e.g., varying IC50 values) be resolved in pharmacological studies?

Contradictions often arise from assay conditions or cell line variability. Methodological solutions include:

  • Standardized protocols :
    • Use MTT assays with consistent cell densities (e.g., 1×10⁴ cells/well) and exposure times (48–72 hours) .
    • Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Orthogonal validation :
    • Apoptosis markers : Caspase-3/7 activation via flow cytometry .
    • Computational docking : Verify binding affinity to target proteins (e.g., EGFR tyrosine kinase) using AutoDock Vina .
  • Data normalization : Report IC50 values relative to internal standards to mitigate batch-to-batch variability .

(Advanced) What strategies minimize byproducts during scale-up synthesis?

  • Reaction monitoring : Real-time HPLC tracks intermediates (retention time ~6.2 min) to halt reactions at ~85% conversion .
  • Purification techniques :
    • Column chromatography : Silica gel (60–120 mesh) with gradient elution (CH2Cl2:MeOH 9:1 → 7:3) .
    • Crystallization : Slow cooling in ethanol yields needle-shaped crystals with >99% enantiomeric purity .
  • Byproduct analysis : LC-MS identifies hydrolyzed products (m/z +18) or dimerization adducts (m/z ×2) .

(Basic) What biological activities are reported for this compound, and how are they assayed?

  • Anticancer activity :
    • In vitro : IC50 = 12–18 µM against MCF-7 (breast cancer) via mitochondrial membrane depolarization .
    • Mechanistic assays : ROS detection using DCFH-DA fluorescence .
  • Antimicrobial activity :
    • MIC values : 8–16 µg/mL against S. aureus (broth microdilution, CLSI guidelines) .
    • Synergy studies : Checkerboard assays with ampicillin reduce MIC by 4-fold .

(Advanced) How can computational modeling predict metabolite formation and toxicity?

  • Metabolism prediction :
    • CYP450 interactions : SwissADME identifies N-demethylation and thiazolidinone ring hydroxylation as primary metabolic pathways .
    • Toxicity risks : ProTox-II flags hepatotoxicity (probability score: 0.72) due to reactive quinone intermediates .
  • Docking studies :
    • Target engagement : Glide SP scoring shows strong binding (ΔG = -9.2 kcal/mol) to β-tubulin’s colchicine site .

(Basic) What are the stability profiles under varying storage conditions?

  • Solution stability : Degrades <5% in DMSO at -20°C over 6 months (HPLC monitoring) .
  • Solid-state stability : Hygroscopic; store under argon with desiccants to prevent hydrate formation (TGA mass loss <1% at 25°C) .
  • Photostability : UV light (254 nm) induces 10% decomposition in 24 hours; use amber vials .

(Advanced) How can in vivo efficacy be extrapolated from in vitro data?

  • Pharmacokinetic modeling :
    • ADME parameters : Calculate bioavailability (F >30%) using LogP (2.1) and PSA (85 Ų) from SwissADME .
    • Dose scaling : Allometric scaling (mouse-to-human) suggests 50 mg/kg/day for xenograft models .
  • Toxicokinetics : Monitor plasma levels (Cmax = 1.2 µg/mL at 2 hours) and liver enzyme (ALT/AST) elevation .

(Advanced) What crystallographic software tools resolve disorder or twinning in X-ray structures?

  • SHELXL : Refines disordered trifluoromethyl groups using PART and AFIX commands .
  • WinGX : Generates ORTEP plots to visualize thermal motion and validate hydrogen-bonding networks (e.g., N-H⋯O=C interactions) .
  • Olex2 : TWIN law detection for non-merohedral twinning (cell_now analysis) .

(Basic) How are impurities quantified, and what thresholds apply for preclinical studies?

  • ICH guidelines : Limit unidentified impurities to ≤0.15% and total impurities ≤0.5% .
  • Analytical methods :
    • HPLC-DAD : C18 column, 220 nm detection; retention time shifts indicate acidic/basic degradants .
    • NMR spiking : Compare ¹H NMR spectra with synthetic byproducts (e.g., unreacted aniline at δ 6.8 ppm) .

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